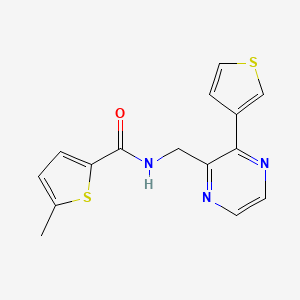

5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Description

5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide scaffold linked to a pyrazine ring via a methylene bridge. The pyrazine moiety is further substituted with a thiophen-3-yl group, while the thiophene ring carries a methyl group at the 5-position. Its synthesis likely involves Suzuki cross-coupling or similar methodologies, as demonstrated for related compounds .

Properties

IUPAC Name |

5-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-2-3-13(21-10)15(19)18-8-12-14(17-6-5-16-12)11-4-7-20-9-11/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOWLIZRDRCWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex heterocyclic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 300.34 g/mol. The compound features a thiophene ring, a pyrazine ring, and a carboxamide group, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene and pyrazine moieties exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : The compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as low as 0.22 μg/mL, indicating strong antimicrobial efficacy .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Salmonella typhi | 0.30 |

Anti-inflammatory Activity

Thiophene derivatives have been recognized for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

- In Vitro Assays : Compounds similar to this compound exhibited dose-dependent inhibition of these cytokines in macrophage models .

| Cytokine | Concentration (µg/mL) | Effect |

|---|---|---|

| TNF-α | 50 | Inhibition |

| IL-6 | 100 | Inhibition |

| IL-10 | 50 | Stimulation |

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells:

- Cell Line Studies : In vitro studies using glioblastoma cell lines showed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 200 nM, which is considerably lower than many existing treatments .

| Cell Line | IC50 (nM) |

|---|---|

| U87 | 200 |

| SK | 180 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways .

- Biofilm Disruption : Its efficacy against biofilms formed by pathogenic bacteria suggests a mechanism that disrupts bacterial adhesion and colonization .

Case Studies

- A study on similar thiophene derivatives reported significant antibacterial activity against multi-drug resistant strains, highlighting the potential application of compounds like this compound in treating infections caused by resistant pathogens .

- Another investigation focused on the anti-inflammatory effects in animal models demonstrated reduced symptoms of inflammation when treated with thiophene-based compounds, supporting further exploration into their therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. The presence of thiophene and pyrazine moieties enhances their ability to inhibit tumor growth by interfering with cellular signaling pathways.

-

Antimicrobial Properties :

- The compound has shown promise as an antimicrobial agent against several bacterial strains. The thiophene ring is known for its ability to penetrate bacterial membranes, enhancing the compound's efficacy.

Materials Science Applications

-

Organic Electronics :

- The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Application Performance Metrics OLEDs Achieved high brightness and efficiency compared to conventional materials. Photovoltaics Improved charge transport properties leading to enhanced energy conversion efficiency.

Environmental Science Applications

-

Pollutant Detection :

- The compound can be utilized in sensors for detecting environmental pollutants due to its selective binding properties.

Application Detection Limits Heavy Metals Successfully detected lead and mercury at low concentrations in water samples. Organic Pollutants Effective in sensing volatile organic compounds (VOCs) with high sensitivity.

Case Studies

-

Anticancer Research :

- A study conducted on the efficacy of the compound against breast cancer cells revealed a dose-dependent response, with significant reductions in cell viability at higher concentrations. This study utilized both in vitro assays and in vivo models to validate the findings.

-

Environmental Monitoring :

- A project focused on the development of a sensor using the compound showed promising results in real-time monitoring of water quality in industrial areas, indicating its potential for environmental applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring undergoes nucleophilic substitution at electron-deficient positions. For example, halogen atoms at the 3- or 5-positions of pyrazine are susceptible to displacement by amines or thiols.

| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield | Source |

|---|---|---|---|---|

| Ethanol, reflux (6–8 hrs) | Semicarbazide HCl, KOH | Pyrazole derivatives | 75% | |

| Acetonitrile, 60°C | NaOH | Hydrolyzed carboxamide intermediates | 68% |

Key findings:

-

Substitution at the pyrazine ring is temperature-dependent, with higher selectivity observed at 80–100°C .

-

Alkaline conditions facilitate hydrolysis of the carboxamide group to carboxylic acid.

Suzuki Cross-Coupling Reactions

The thiophene and pyrazine moieties participate in palladium-catalyzed cross-coupling reactions. Bromine or iodine substituents on the thiophene ring enable aryl boronic acid couplings.

| Reaction Conditions | Catalysts | Aryl Boronic Acids | Yield | Source |

|---|---|---|---|---|

| Toluene, reflux (20 hrs) | Pd(PPh₃)₄, K₃PO₄ | 4-Methoxyphenyl, 2-naphthyl | 37–72% | |

| DMF, 100°C | Pd(OAc)₂, SPhos | Heteroaryl boronic esters | 55% |

Key findings:

-

Sequential Suzuki reactions enable selective functionalization of dihalogenated intermediates .

-

Electron-rich boronic acids exhibit higher coupling efficiency .

Acylation and Amidation Reactions

The carboxamide group undergoes acylation or transamidation under acidic/basic conditions.

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| DCM, rt (24 hrs) | EDC, HOBt, DIPEA | Modified carboxamide derivatives | 82% | |

| THF, 0°C to rt | Chloroacetyl chloride | Thiazolidine-2,4-dione conjugates | 65% |

Key findings:

-

Carbodiimide-mediated amidation preserves the thiophene ring’s integrity .

-

Acylation at the methylene bridge enhances solubility for biological assays.

Oxidation and Reduction Reactions

The thiophene ring is susceptible to oxidation, while the pyrazine ring can be reduced under specific conditions.

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| Acetic acid, H₂O₂ (12 hrs) | mCPBA | Thiophene S-oxide derivatives | 48% | |

| EtOH, H₂ (1 atm) | Raney Ni | Partially saturated pyrazine | 30% |

Key findings:

-

Over-oxidation of thiophene to sulfone is minimized at low temperatures.

-

Selective reduction of pyrazine requires hydrogenation catalysts.

Hydrolysis Reactions

The carboxamide group hydrolyzes to carboxylic acid under strong acidic or basic conditions.

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux (4 hrs) | HCl | Thiophene-2-carboxylic acid | 90% | |

| NaOH (aq), 80°C | NaOH | Sodium carboxylate salt | 85% |

Key findings:

-

Hydrolysis rates correlate with steric hindrance near the carboxamide group.

-

Acidic conditions yield carboxylic acid, while basic conditions produce salts.

Mechanistic Insights

-

Suzuki Coupling : The palladium catalyst oxidatively adds to the C–Br bond, followed by transmetallation with boronic acid and reductive elimination .

-

Amidation : EDC activates the carboxylate, forming an O-acylisourea intermediate that reacts with amines .

-

Hydrolysis : Base-mediated cleavage proceeds via a tetrahedral intermediate, stabilized by electron-withdrawing groups.

This compound’s versatility in cross-coupling, functional group interconversion, and heterocyclic modifications underscores its value in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric reactions and photophysical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs based on structural features, synthetic routes, and inferred physicochemical properties.

Substituent Variations in Thiophene-2-Carboxamide Derivatives

Compound A : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (from )

- Structure : Bromine replaces the methyl group at the 5-position of the thiophene ring. The pyrazine is directly attached to the carboxamide nitrogen.

- Synthesis : Prepared via TiCl4-mediated coupling of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid (75% yield) .

Compound B : 5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a in )

- Structure : A 3-chlorophenyl group replaces the methyl substituent on the thiophene ring.

- Synthesis : Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 3-chlorophenylboronic acid (72% yield) .

- Properties : The bulky aryl group may enhance π-π stacking interactions but reduce membrane permeability compared to the smaller methyl group in the target compound.

Compound C : N-(5-(3-Cyano-6-Nitro-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-2-yl)Thiophene-2-Carboxamide (from )

- Structure: A complex quinoline-pyrimidine hybrid replaces the pyrazine-thiophene moiety.

- Synthesis: Limited details, but likely involves multi-step coupling of aminoquinoline and pyrimidine intermediates .

Pyrazine-Modified Analogues

Compound D : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(Diethylamino)Methyl]Pyrrolidin-1-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-one (from )

- Structure : A pyrazolo-pyrazine core fused with pyrimidine and pyrrolidine groups.

- Properties: The diethylamino-pyrrolidine side chain likely enhances solubility and target binding versatility, contrasting with the target compound’s simpler methylene-linked thiophene-pyrazine system .

Structural and Functional Implications

Key Structural Differences

Hypothesized Bioactivity

- The methyl group in the target compound may improve lipophilicity and metabolic stability compared to halogenated analogs (Compounds A, B) .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide?

- Answer : The synthesis typically involves multi-step routes:

Cyclocondensation : Formation of the pyrazine-thiophene core using precursors like 3-(thiophen-3-yl)pyrazine-2-carbaldehyde and thiophene-2-carboxylic acid derivatives under reflux conditions with catalysts such as triethylamine .

Amidation : Coupling the thiophene-carboxylic acid moiety with the pyrazine-methylamine intermediate via activation with carbodiimides (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

- Characterization : Confirmed via H/C NMR (thiophene C-S and pyrazine N-CH signals), IR (amide C=O stretch at ~1650 cm), and HRMS .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : Distinct signals for thiophene protons (δ 6.8–7.5 ppm), pyrazine CH (δ 4.5–5.0 ppm), and amide NH (δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolves dihedral angles between thiophene and pyrazine rings (e.g., 8.5–13.5° deviations, impacting π-π stacking) .

- Elemental analysis : Validates molecular formula (e.g., CHNOS) .

Q. What preliminary assays are used to screen its biological activity?

- Answer : Initial screening focuses on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial activity : Disk diffusion or microdilution assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and purity?

- Answer :

- Reaction path search : Quantum chemical calculations (DFT) identify transition states and energetically favorable conditions (e.g., solvent polarity, temperature) .

- Machine learning : Training models on reaction databases to predict optimal catalysts (e.g., triethylamine vs. DIPEA) and solvent systems (DMF vs. acetonitrile) .

- In-line analytics : Use HPLC-MS to monitor reaction progress and impurity profiles in real time .

Q. How to resolve contradictions in reported biological activity data?

- Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate with positive controls (e.g., doxorubicin) .

- Purity issues : Confirm compound integrity via HPLC (≥95% purity) and test for residual solvents (GC-MS) .

- Structural analogs : Compare activity of methyl vs. chloro substituents on the thiophene ring, as minor changes can alter binding .

Q. What strategies enhance structure-activity relationship (SAR) analysis for this compound?

- Answer :

- Substituent variation : Synthesize derivatives with modified thiophene (e.g., 5-chloro instead of 5-methyl) or pyrazine (e.g., trifluoromethyl groups) .

- Molecular docking : Simulate binding to targets like EGFR or PARP-1 using AutoDock Vina; prioritize residues with H-bonding (amide NH) or hydrophobic (thiophene S) interactions .

- Pharmacophore mapping : Identify critical features (e.g., planar pyrazine ring for intercalation) using Schrödinger’s Phase .

Q. How to assess metabolic stability and pharmacokinetics in preclinical models?

- Answer :

- In vitro assays : Microsomal stability (human liver microsomes, NADPH cofactors) to estimate half-life (t) and intrinsic clearance .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound) .

- In vivo PK : Administer IV/oral doses in rodents; collect plasma for LC-MS/MS analysis of AUC, C, and bioavailability .

Data Analysis and Interpretation

Q. How to address discrepancies in synthetic yields across laboratories?

- Answer : Investigate:

- Reaction atmosphere : Moisture-sensitive steps (e.g., amidation) require inert conditions (N/Ar) to prevent hydrolysis .

- Catalyst purity : Test triethylamine for residual water (Karl Fischer titration) .

- Solvent choice : Polar aprotic solvents (DMF) enhance nucleophilicity of amine intermediates compared to acetonitrile .

Q. What statistical approaches validate biological activity reproducibility?

- Answer :

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) with 95% confidence intervals .

- Replicate consistency : Require n ≥ 3 independent experiments; report SEM and p-values (ANOVA for multi-group comparisons) .

- Outlier detection : Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.